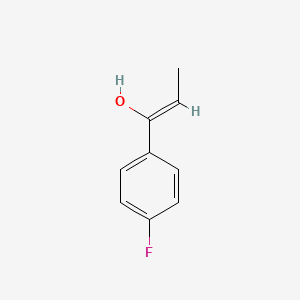
(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol: is an organic compound characterized by the presence of a fluorophenyl group attached to a propen-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol typically involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by isomerization to yield the desired (1Z)-isomer.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.
Reduction: 1-(4-Fluorophenyl)-1-propanol.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry: (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of various biomolecules. It serves as a model compound for investigating the interactions between fluorinated organic molecules and biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making this compound a valuable intermediate in drug development.
Industry: In the materials science industry, this compound is used in the synthesis of fluorinated polymers and other advanced materials. These materials exhibit unique properties such as increased thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The compound may also participate in various metabolic pathways, undergoing biotransformation to form active metabolites.
類似化合物との比較
(1Z)-1-(4-Chlorophenyl)-1-propen-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1Z)-1-(4-Bromophenyl)-1-propen-1-ol: Similar structure but with a bromine atom instead of fluorine.
(1Z)-1-(4-Methylphenyl)-1-propen-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol imparts unique properties such as increased electronegativity and chemical stability. These properties can enhance the compound’s reactivity and biological activity compared to its analogs with different substituents.
特性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC名 |
(Z)-1-(4-fluorophenyl)prop-1-en-1-ol |
InChI |
InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,11H,1H3/b9-2- |
InChIキー |
GDGVMGGZOJTNRI-MBXJOHMKSA-N |
異性体SMILES |
C/C=C(/C1=CC=C(C=C1)F)\O |
正規SMILES |
CC=C(C1=CC=C(C=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


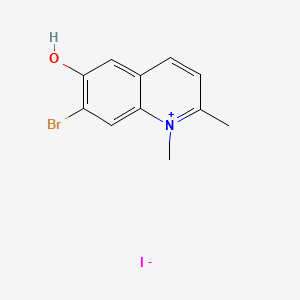
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)

![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)

![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

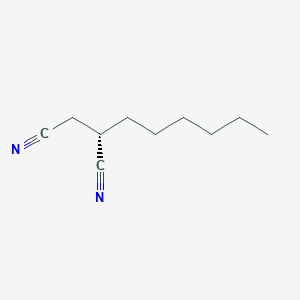
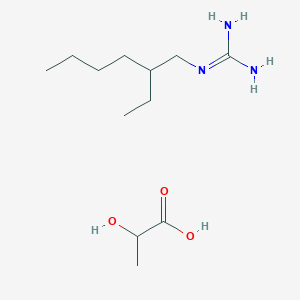
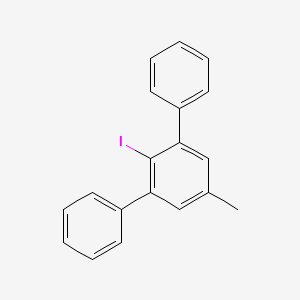
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
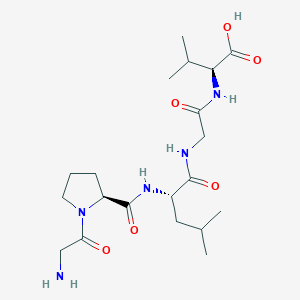
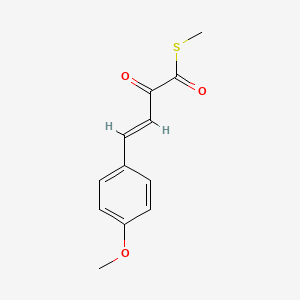
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B12524863.png)
